1'-Benzyl[1,4'-bipiperidin]-4-one
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Overview
Description
1’-Benzyl[1,4’-bipiperidin]-4-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group attached to a bipiperidine core
Preparation Methods
The synthesis of 1’-Benzyl[1,4’-bipiperidin]-4-one involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by further modifications to introduce the ketone functionality. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1’-Benzyl[1,4’-bipiperidin]-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acids, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1’-Benzyl[1,4’-bipiperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1’-Benzyl[1,4’-bipiperidin]-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1’-Benzyl[1,4’-bipiperidin]-4-one can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound shares a similar core structure but lacks the bipiperidine moiety, which can affect its reactivity and applications.
1-Benzylpiperazine: Another related compound, which differs in its substitution pattern and has distinct chemical and biological properties.
The uniqueness of 1’-Benzyl[1,4’-bipiperidin]-4-one lies in its bipiperidine core, which provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
198206-66-5 |
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Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C17H24N2O/c20-17-8-12-19(13-9-17)16-6-10-18(11-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
InChI Key |
UZIGZOHDCVAYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCC(=O)CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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